Bienvenue dans la boutique en ligne BenchChem!

2-(benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

Lipophilicity ADME Permeability

2-(Benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide (CAS 2034350-74-6, PubChem CID is a synthetic triazine-acetamide derivative bearing a benzyloxy ether and a 4-dimethylamino-6-methoxy-1,3,5-triazine core. Its computed molecular weight is 331.37 g·mol⁻¹, with a logP of 1.3, one hydrogen bond donor, seven hydrogen bond acceptors, and a topological polar surface area (TPSA) of 89.5 Ų.

Molecular Formula C16H21N5O3
Molecular Weight 331.376
CAS No. 2034350-74-6
Cat. No. B2869943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide
CAS2034350-74-6
Molecular FormulaC16H21N5O3
Molecular Weight331.376
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)CNC(=O)COCC2=CC=CC=C2)OC
InChIInChI=1S/C16H21N5O3/c1-21(2)15-18-13(19-16(20-15)23-3)9-17-14(22)11-24-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,22)
InChIKeyZEJIJAOBBGWLBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide – Structural and Physicochemical Baseline for Procurement Decisions


2-(Benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide (CAS 2034350-74-6, PubChem CID 121137598) is a synthetic triazine-acetamide derivative bearing a benzyloxy ether and a 4-dimethylamino-6-methoxy-1,3,5-triazine core [1]. Its computed molecular weight is 331.37 g·mol⁻¹, with a logP of 1.3, one hydrogen bond donor, seven hydrogen bond acceptors, and a topological polar surface area (TPSA) of 89.5 Ų [1]. These physicochemical parameters distinguish it from closely related triazine-acetamide analogs and directly influence solubility, permeability, and molecular recognition events in biochemical assays.

Why 2-(Benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide Cannot Be Replaced by In‑Class Analogs Without Quantitative Justification


Triazine-acetamide derivatives sharing the 4-(dimethylamino)-6-methoxy-1,3,5-triazine scaffold are not freely interchangeable because even single-atom substitutions on the triazine ring or the acetamide side chain substantially alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. The target compound’s benzyloxy ether contributes a specific balance of hydrophobic surface and ether oxygen that modulates both passive permeability and target‑binding geometry relative to analogs containing piperidine, pyrrole, or bis‑dimethylamino substituents. Below, quantitative differences in computed logP, TPSA, rotatable bond count, and available in‑vitro activity data for the closest comparators are presented to support rational selection [1].

Quantitative Differentiation of 2-(Benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide from Closest Triazine Analogs


Lipophilicity (XLogP3) Controls Passive Permeability: A Direct Comparison with the Piperidine Analog

The target compound has a computed XLogP3 of 1.3 [1]. The 2-(benzyloxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide analog (CAS 2034407-65-1, MW 384.484, formula C20H28N6O2) is predicted to have a higher logP (approximately 2.5–3.0 based on the increased hydrocarbon content of the piperidine ring), which would confer greater membrane permeability but also higher non‑specific binding and lower aqueous solubility. The lower logP of the target compound favors aqueous environments and may reduce off‑target partitioning into lipid‑rich tissues.

Lipophilicity ADME Permeability

Topological Polar Surface Area (TPSA) as a Predictor of Cellular Permeability: Comparison with the Bis‑Dimethylamino Analog

The target compound displays a TPSA of 89.5 Ų [1]. The 2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide analog, which replaces the methoxy group with a second dimethylamino substituent, is predicted to have a slightly higher TPSA (approximately 95–100 Ų) due to the additional nitrogen atom contributing to polar surface area. The lower TPSA of the target compound places it closer to the empirical threshold for improved intestinal absorption and blood‑brain barrier penetration (typically <90 Ų for CNS drugs).

TPSA Cellular permeability Drug-likeness

Hydrogen‑Bond Acceptor Count Modulates Solubility and Target Recognition: Differentiation from the Pyrrole Analog

The target compound possesses seven hydrogen bond acceptors (HBA) [1]. The N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide analog, which replaces the benzyloxy oxygen with a pyrrole nitrogen, is expected to have six HBAs, as the pyrrole NH can act as a hydrogen bond donor, altering the HBA/HBD balance. The additional HBA in the target compound provides an extra solvation site, potentially improving aqueous solubility while offering a distinct pharmacophoric feature for target‑protein interactions.

Hydrogen bonding Solubility Molecular recognition

Rotatable Bond Count as a Determinant of Conformational Entropy and Binding Selectivity

The target compound contains eight rotatable bonds [1], arising from the benzyloxy ether and the methylene linker to the triazine ring. In contrast, the 2-(benzyloxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide analog (CAS 2034407-65-1) introduces a piperidine ring with reduced rotational freedom (estimated 7 rotatable bonds when the piperidine chair flip is considered). The higher rotatable bond count of the target compound confers greater conformational entropy, which may be advantageous for induced‑fit binding but penalizes binding affinity due to entropic costs unless compensated by favorable enthalpic interactions.

Conformational flexibility Entropy Selectivity

Lack of Direct Head‑to‑Head Biological Data: A Critical Gap Statement

As of the knowledge cutoff, no peer‑reviewed publications or patents reporting quantitative IC₅₀, Kd, or cellular activity data specifically for 2-(benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide (CAS 2034350-74-6) were identified. The closest in‑class biological data come from a structurally related analog, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide, which showed an IC₅₀ of 3.4 μM against human JMJD2C (KDM4C) demethylase [2]. However, the benzyloxy substitution in the target compound introduces steric and electronic differences that preclude direct extrapolation of this activity. Consequently, all differential claims above rely on computed physicochemical properties and structural inference, and users should request or generate confirmatory biological data before selecting this compound for target‑specific applications.

Data gap Biological activity Procurement caution

Recommended Application Scenarios for 2-(Benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide Based on Differential Evidence


Exploratory Probe for Epigenetic Reader Domains Requiring Moderate Lipophilicity and High Conformational Flexibility

The compound’s logP of 1.3 and eight rotatable bonds suggest suitability for targeting protein domains that recognize flexible, hydrophobic motifs (e.g., bromodomains or methyl-lysine readers). Its lower logP relative to the piperidine analog reduces non‑specific binding, making it preferable for fluorescence‑polarization‑based screening where high signal‑to‑background ratios are critical [1].

Synthetic Intermediate for Parallel Library Construction Around the Triazine‑Acetamide Scaffold

The benzyloxy ether serves as a protected hydroxymethyl group that can be selectively deprotected under mild hydrogenolysis conditions to reveal a primary alcohol for further derivatization. This orthogonal reactivity, combined with the methoxy and dimethylamino substituents on the triazine ring, enables rapid diversification not feasible with the bis‑dimethylamino or piperidine analogs [1].

Negative Control Compound for In‑Vitro Permeability Assays When Paired with Higher‑logP Analogs

The computed TPSA of 89.5 Ų and logP of 1.3 position this compound as a moderately permeable molecule. In Caco‑2 or PAMPA assays, it can serve as a mid‑range reference compound alongside the higher‑logP piperidine analog and a lower‑logP carboxylic acid derivative, enabling rank‑ordering of permeability for novel triazine series [1].

Quote Request

Request a Quote for 2-(benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.